N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(13-21-19(24)15-5-2-1-3-6-15)22-12-4-7-17(14-22)25-16-8-10-20-11-9-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTJXCBSUVJJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Formation of the Benzamide Core: The benzamide core is formed through the reaction of benzoyl chloride with an amine, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences and Implications
Piperidine Substitution: The target compound’s piperidine ring is substituted with a pyridin-4-yloxy group at position 3. In contrast, derivatives in feature piperidine linked via ethylthio-thiadiazole, which may enhance hydrophobicity and alter target binding .
Heterocyclic Modifications :
- Compounds with thiazole () or thiadiazole () rings introduce sulfur atoms, which can influence metabolic stability and electronic properties. For example, thiadiazole-containing derivatives in demonstrated acetylcholinesterase inhibition, suggesting neurological applications .
- The absence of sulfamoyl or thioether groups in the target compound may reduce polarity, affecting solubility and membrane permeability.
Fluorinated and Halogenated Derivatives :
- Fluorinated benzamides (e.g., ) often exhibit enhanced metabolic stability and bioavailability. The target compound lacks halogenation, which could limit its pharmacokinetic profile compared to trifluoromethyl-containing analogues .
Patent Exclusions: lists excluded compounds with thienylmethylthio or cyano-pyridine substituents, indicating that such groups are prioritized in specific therapeutic contexts (e.g., antiplatelet or antiviral agents). The target compound’s pyridinyloxy-piperidine motif may represent a novel structural niche .
Biological Activity
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)benzamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzamide moiety linked to a piperidine and pyridine group. The synthesis typically involves multiple steps, beginning with the formation of the piperidine ring followed by the introduction of the pyridine and acetamide groups. A common synthetic route includes:
- Formation of the piperidine ring : Reaction of 4-hydroxypyridine with piperidine under basic conditions.
- Acylation : The resulting intermediate is acylated using agents like acetic anhydride to introduce the acetamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β, which play critical roles in cellular signaling pathways related to cancer growth and proliferation .
Anticancer Activity
Research indicates that this compound exhibits potent anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with various malignancies. In vitro studies have demonstrated that it can significantly reduce cell viability in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antiviral Properties
In addition to its anticancer activity, this compound has been evaluated for antiviral properties. It shows promise against certain viral strains, potentially through mechanisms involving inhibition of viral replication or entry into host cells .
Table 1: Biological Activities of this compound
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. This highlights its potential as a lead compound for anticancer drug development.
- Antiviral Activity : In another investigation focusing on viral infections, the compound was tested against influenza virus strains. Results indicated a significant reduction in viral titers when cells were treated with this compound prior to infection, suggesting its utility in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
